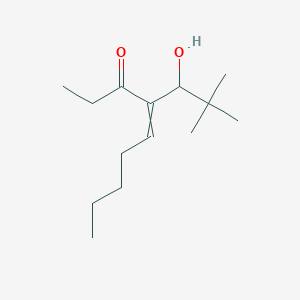
4-(1-Hydroxy-2,2-dimethylpropyl)non-4-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Hydroxy-2,2-dimethylpropyl)non-4-en-3-one is an organic compound characterized by a branched hydrocarbon chain with a hydroxyl group and a ketone group. This compound is part of a class of chemicals known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydroxy-2,2-dimethylpropyl)non-4-en-3-one typically involves the reaction of a suitable alkene with a hydroxylating agent. One common method is the hydroboration-oxidation of non-4-en-3-one, followed by the introduction of the 1-hydroxy-2,2-dimethylpropyl group through a Grignard reaction. The reaction conditions often include:
Hydroboration: Using borane (BH3) in tetrahydrofuran (THF) at low temperatures.
Oxidation: Using hydrogen peroxide (H2O2) and sodium hydroxide (NaOH).
Grignard Reaction: Using a Grignard reagent such as methylmagnesium bromide (CH3MgBr) in anhydrous ether.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and automated systems ensures high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(1-Hydroxy-2,2-dimethylpropyl)non-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC).
Reduction: The ketone group can be reduced to a secondary alcohol using sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (CH2Cl2).
Reduction: NaBH4 in methanol (CH3OH).
Substitution: SOCl2 in pyridine (C5H5N).
Major Products
Oxidation: 4-(1-Oxo-2,2-dimethylpropyl)non-4-en-3-one.
Reduction: 4-(1-Hydroxy-2,2-dimethylpropyl)non-4-en-3-ol.
Substitution: 4-(1-Chloro-2,2-dimethylpropyl)non-4-en-3-one.
Scientific Research Applications
4-(1-Hydroxy-2,2-dimethylpropyl)non-4-en-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-Hydroxy-2,2-dimethylpropyl)non-4-en-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and nucleophilic attacks, influencing various biochemical processes. The compound may act on enzymes by modifying their active sites or altering their conformation.
Comparison with Similar Compounds
Similar Compounds
4-(1-Hydroxy-2,2-dimethylpropyl)non-4-en-3-ol: Similar structure but with an additional hydroxyl group.
4-(1-Chloro-2,2-dimethylpropyl)non-4-en-3-one: Similar structure but with a chlorine substituent instead of a hydroxyl group.
Uniqueness
4-(1-Hydroxy-2,2-dimethylpropyl)non-4-en-3-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its branched structure also contributes to its unique properties compared to linear analogs.
Properties
CAS No. |
918139-08-9 |
|---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
4-(1-hydroxy-2,2-dimethylpropyl)non-4-en-3-one |
InChI |
InChI=1S/C14H26O2/c1-6-8-9-10-11(12(15)7-2)13(16)14(3,4)5/h10,13,16H,6-9H2,1-5H3 |
InChI Key |
XKOKSDRBANADNH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=C(C(C(C)(C)C)O)C(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




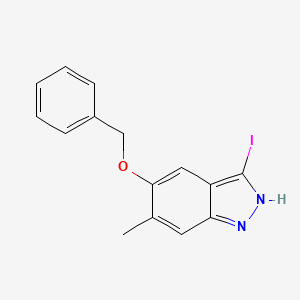
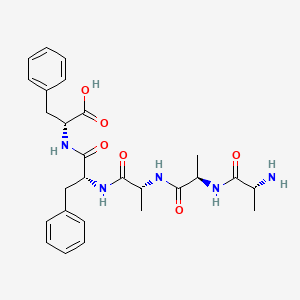
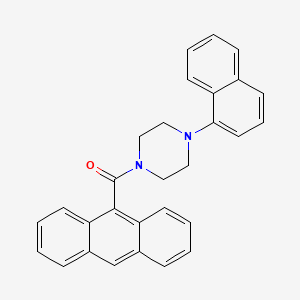
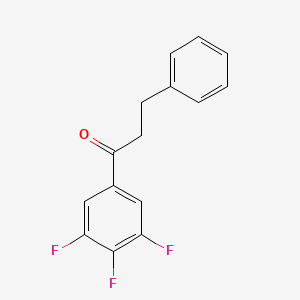
![Phosphonic acid, [[2-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12603171.png)
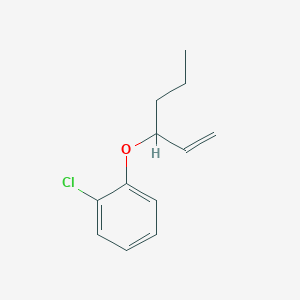
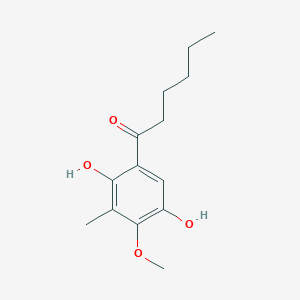
![2-{[4-(3-Phenylpropyl)piperazin-1-yl]methyl}quinoline](/img/structure/B12603198.png)
![2-{[Chloro(diphenyl)stannyl]sulfanyl}-1,3,2lambda~5~-dioxaphosphocane-2-thione](/img/structure/B12603200.png)
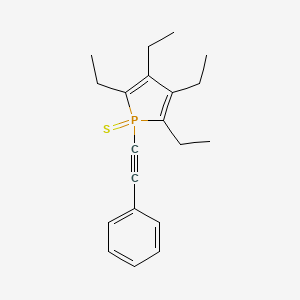
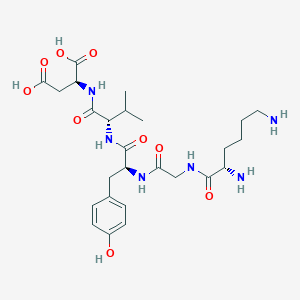
![2-[(4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methyl]quinoline](/img/structure/B12603220.png)
